Cas no 172605-00-4 (2-Methoxyquinolin-3-ol)

2-Methoxyquinolin-3-ol 化学的及び物理的性質
名前と識別子
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- 2-methoxyquinolin-3-ol
- 3-Quinolinol, 2-methoxy-
- 2-Methoxyquinolin-3-ol
-
- インチ: 1S/C10H9NO2/c1-13-10-9(12)6-7-4-2-3-5-8(7)11-10/h2-6,12H,1H3
- InChIKey: QXDRMJDYUSTKQT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=C(O)C=1OC
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Methoxyquinolin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583086-1g |
2-Methoxyquinolin-3-ol |
172605-00-4 | 98% | 1g |
¥4725 | 2023-04-10 | |
Enamine | EN300-1868606-0.1g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.1g |
$339.0 | 2023-09-18 | ||
Enamine | EN300-1868606-0.05g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.05g |
$323.0 | 2023-09-18 | ||
Alichem | A189000281-1g |
3-Hydroxy-2-methoxyquinoline |
172605-00-4 | 98% | 1g |
$1,906.61 | 2022-04-02 | |
Enamine | EN300-1868606-5.0g |
2-methoxyquinolin-3-ol |
172605-00-4 | 5g |
$3396.0 | 2023-05-26 | ||
1PlusChem | 1P00I01P-1g |
2-Methoxyquinolin-3-ol |
172605-00-4 | 96% | 1g |
$513.00 | 2025-02-28 | |
Apollo Scientific | OR957579-1g |
2-Methoxyquinolin-3-ol |
172605-00-4 | 95% | 1g |
£715.00 | 2025-02-21 | |
Enamine | EN300-1868606-2.5g |
2-methoxyquinolin-3-ol |
172605-00-4 | 2.5g |
$754.0 | 2023-09-18 | ||
Enamine | EN300-1868606-0.5g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.5g |
$370.0 | 2023-09-18 | ||
Enamine | EN300-1868606-0.25g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.25g |
$354.0 | 2023-09-18 |
2-Methoxyquinolin-3-ol 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-Methoxyquinolin-3-olに関する追加情報
2-Methoxyquinolin-3-ol (CAS No. 172605-00-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
2-Methoxyquinolin-3-ol, identified by the chemical compound code CAS No. 172605-00-4, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential biological activities. This compound, belonging to the quinoline derivatives family, exhibits a unique combination of functional groups that make it a valuable scaffold for drug discovery and development. The presence of both a methoxy group and a hydroxyl group in its molecular structure imparts distinct reactivity and binding capabilities, which have been exploited in various scientific investigations.
The structure of 2-Methoxyquinolin-3-ol consists of a quinoline core substituted with a methoxy group at the 2-position and a hydroxyl group at the 3-position. This arrangement creates multiple sites for chemical modification, enabling researchers to tailor its properties for specific applications. The quinoline backbone is well-known for its role in medicinal chemistry, with numerous derivatives having demonstrated pharmacological efficacy across different therapeutic domains. The methoxy and hydroxyl substituents further enhance its potential by allowing interactions with biological targets such as enzymes and receptors, thereby influencing its biological activity.
In recent years, 2-Methoxyquinolin-3-ol has been extensively studied for its potential applications in pharmaceuticals. One of the most promising areas of research is its use as an intermediate in the synthesis of bioactive molecules. Its structural framework can be modified to develop novel compounds with enhanced pharmacological properties. For instance, researchers have explored its derivatives as candidates for treating neurological disorders, infectious diseases, and even cancer. The ability to functionalize the quinoline core while retaining the methoxy and hydroxyl groups provides a synthetic route to create molecules with targeted biological effects.
Recent studies have highlighted the pharmacological significance of 2-Methoxyquinolin-3-ol by demonstrating its interaction with various biological targets. One notable finding is its potential role as an antiviral agent. The compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes or receptors. This mechanism of action makes it an attractive candidate for developing antiviral therapies, particularly against emerging pathogens where traditional drugs may not be effective. Additionally, preliminary research suggests that derivatives of 2-Methoxyquinolin-3-ol may possess anti-inflammatory properties, making them relevant for treating chronic inflammatory conditions.
The synthetic pathways for 2-Methoxyquinolin-3-ol have also been a focus of scientific investigation. Researchers have developed efficient methods to synthesize this compound using readily available starting materials. These synthetic routes often involve multi-step organic transformations that highlight the versatility of quinoline derivatives as chemical intermediates. The optimization of these synthetic protocols not only facilitates large-scale production but also allows for the facile introduction of additional functional groups, expanding the library of possible derivatives for further study.
From a chemical biology perspective, 2-Methoxyquinolin-3-ol serves as a valuable tool for understanding molecular interactions within cells. Its ability to bind to specific targets provides insights into cellular processes and disease mechanisms. For example, researchers have used this compound to probe the function of certain enzymes involved in metabolic pathways or signal transduction cascades. By studying how 2-Methoxyquinolin-3-ol interacts with these targets, scientists can gain a deeper understanding of how these processes contribute to health and disease, paving the way for more targeted therapeutic interventions.
The future directions in research involving 2-Methoxyquinolin-3-ol are vast and promising. As our understanding of biological systems grows, so does the potential for this compound to contribute to new treatments. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with improved pharmacological profiles. Furthermore, interdisciplinary approaches combining chemistry, biology, and medicine will be crucial in unlocking the full therapeutic potential of 2-Methoxyquinolin-3-ol.
In conclusion,2-Methoxyquinolin-3-ol (CAS No. 172605-00-4) represents a significant advancement in chemical and pharmaceutical research due to its unique structural features and diverse biological activities. Its role as an intermediate in drug synthesis, along with its potential applications in treating various diseases, underscores its importance in modern medicinal chemistry. As research continues to uncover new insights into its properties and mechanisms of action,2-Methoxyquinolin-3-ol is poised to remain at the forefront of scientific exploration in this field.
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